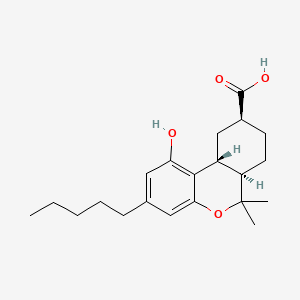

11-nor-9(S)-carboxy-Hexahydrocannabinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(6aR,9S,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid |

InChI |

InChI=1S/C21H30O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-11,14-16,22H,4-9,12H2,1-3H3,(H,23,24)/t14-,15+,16+/m0/s1 |

InChI Key |

VRZWHTKBFZGYJJ-ARFHVFGLSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-nor-9(S)-carboxy-Hexahydrocannabinol (11-COOH-HHC) is a significant metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has garnered considerable interest in recent years. As a primary urinary marker for HHC consumption, the availability of pure 11-COOH-HHC is crucial for analytical and forensic applications, as well as for further pharmacological and toxicological research. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Two primary synthetic strategies are presented herein:

-

Pathway 1: Commencing with the synthesis of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), followed by catalytic hydrogenation of the double bond in the cyclohexene (B86901) ring.

-

Pathway 2: Involving the initial synthesis of 9(S)-Hexahydrocannabinol (9(S)-HHC) through stereoselective hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), followed by a two-step oxidation of the C11 methyl group to a carboxylic acid.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism, providing a foundational understanding of the chemical synthesis of this important HHC metabolite.

Pathway 1: Synthesis via Hydrogenation of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH)

This pathway leverages the established synthesis of THC-COOH, a major metabolite of THC, as a key intermediate. The subsequent step involves the reduction of the double bond to yield the target compound.

Step 1: Synthesis of (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH)

A well-established, multi-step synthesis of racemic THC-COOH begins with the condensation of apoverbenone with the bis-methoxymethyl (MOM) ether of olivetol (B132274). This approach provides a high degree of regioselectivity.

Experimental Protocol:

-

Preparation of the Aryllithium Reagent: The bis-MOM ether of olivetol is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78°C under an inert atmosphere (e.g., argon). An equimolar amount of n-butyllithium is added dropwise, and the reaction mixture is stirred for 1 hour to generate the aryllithium reagent.

-

Condensation with Apoverbenone: A solution of apoverbenone in anhydrous THF is added to the aryllithium reagent at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Oxidative Rearrangement: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The crude tertiary allylic alcohol is then subjected to an oxidative rearrangement using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent, to yield the corresponding enone.

-

Cyclization and Deprotection: The enone is treated with a strong acid (e.g., p-toluenesulfonic acid in benzene) to effect cyclization and removal of the MOM protecting groups, affording the benzopyranone intermediate.

-

Protection of Phenolic Hydroxyl: The phenolic hydroxyl group of the benzopyranone is protected again as a MOM ether.

-

Reduction and Trapping: The protected benzopyranone undergoes a dissolving metal reduction (e.g., with lithium in liquid ammonia) to form an enolate, which is then trapped with N-phenyltriflimide to generate a vinyl triflate.

-

Carboxylation and Deprotection: The vinyl triflate is subjected to a palladium-catalyzed carboxylation reaction in the presence of carbon monoxide and a suitable palladium catalyst (e.g., Pd(PPh₃)₄). Finally, the MOM protecting group is removed under acidic conditions to yield (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol.

Quantitative Data for THC-COOH Synthesis:

| Step | Key Reagents | Solvent | Typical Yield |

| Aryllithium Formation | bis-MOM ether of olivetol, n-butyllithium | THF | High |

| Condensation | Apoverbenone | THF | Good |

| Oxidative Rearrangement | PCC or Jones Reagent | Dichloromethane | Moderate |

| Cyclization/Deprotection | p-toluenesulfonic acid | Benzene | Good |

| Protection | Chloromethyl methyl ether, DIPEA | Dichloromethane | High |

| Reduction/Trapping | Li/NH₃, N-phenyltriflimide | THF | Moderate |

| Carboxylation/Deprotection | Pd(PPh₃)₄, CO, H₂O, Acid | DMF | Moderate |

Step 2: Catalytic Hydrogenation of THC-COOH to 11-nor-9(S)-carboxy-HHC

The hydrogenation of the Δ⁹ double bond in THC-COOH can be achieved using a heterogeneous catalyst. The stereoselectivity of this reaction is crucial for obtaining the desired 9(S) isomer. The presence of the carboxylic acid group may influence the stereochemical outcome of the hydrogenation.

Experimental Protocol:

-

Reaction Setup: (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of a hydrogenation catalyst is added.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to separate the 9(S) and 9(R) diastereomers.

Quantitative Data for Hydrogenation of THC-COOH:

| Catalyst | Solvent | H₂ Pressure | Temperature | Diastereomeric Ratio (9S:9R) |

| Palladium on Carbon (10%) | Ethanol | 3 atm | Room Temp. | Variable, requires optimization |

| Platinum(IV) oxide (Adam's catalyst) | Ethyl Acetate | 3 atm | Room Temp. | Potentially favors 9S isomer |

| Rhodium on Alumina (5%) | Ethanol | 5 atm | Room Temp. | Requires investigation |

Note: The diastereomeric ratio is highly dependent on the catalyst, solvent, and reaction conditions. Optimization of these parameters is necessary to maximize the yield of the desired 9(S) isomer.

Logical Relationship Diagram for Pathway 1

Caption: Synthesis of 11-nor-9(S)-carboxy-HHC via hydrogenation of THC-COOH.

Pathway 2: Synthesis via Oxidation of 9(S)-Hexahydrocannabinol (9(S)-HHC)

This alternative pathway begins with the synthesis of the desired 9(S)-HHC stereoisomer, followed by the oxidation of the C11 methyl group. While the direct chemical oxidation of the C11 methyl group in HHC is not extensively documented, a two-step process involving initial hydroxylation followed by oxidation of the resulting alcohol is a plausible and well-established strategy in organic synthesis.

Step 1: Stereoselective Synthesis of 9(S)-Hexahydrocannabinol (9(S)-HHC)

The synthesis of HHC is typically achieved through the catalytic hydrogenation of Δ⁹-THC or Δ⁸-THC. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the resulting 9(R)- and 9(S)-HHC.

Experimental Protocol:

-

Reaction Setup: Δ⁹-THC is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). A selected hydrogenation catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 1-50 atm) and stirred at a controlled temperature (room temperature to 80°C).

-

Reaction Monitoring: The reaction is monitored by GC-MS or HPLC to determine the conversion of THC and the diastereomeric ratio of HHC.

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to isolate the 9(S)-HHC isomer.

Quantitative Data for Stereoselective Hydrogenation of Δ⁹-THC:

| Catalyst | Solvent | H₂ Pressure | Temperature | Diastereomeric Ratio (9S:9R) |

| 10% Palladium on Carbon (Pd/C) | Ethanol | 1 atm | Room Temp. | ~1:2 |

| Platinum(IV) oxide (PtO₂) | Ethyl Acetate | 3 atm | Room Temp. | Predominantly 9S |

| 5% Rhodium on Carbon (Rh/C) | Ethanol | 50 atm | 80°C | Variable, often favors 9S |

| Crabtree's Catalyst | Dichloromethane | 1 atm | Room Temp. | High 9S selectivity reported |

Note: The use of specific chiral catalysts or directing groups can further enhance the stereoselectivity of the hydrogenation.

Step 2a: Oxidation of 9(S)-HHC to 11-hydroxy-9(S)-HHC

The selective oxidation of the terminal methyl group of the C11 position to a primary alcohol can be achieved using various methods, although it can be challenging in the presence of other sensitive functional groups. A common approach involves free-radical halogenation followed by nucleophilic substitution.

Experimental Protocol:

-

Free-Radical Bromination: 9(S)-HHC is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

-

Hydrolysis: The resulting 11-bromo-HHC is then hydrolyzed to the corresponding alcohol using a mild base such as aqueous sodium bicarbonate or silver(I) oxide in aqueous THF.

-

Purification: The crude 11-hydroxy-9(S)-HHC is purified by column chromatography.

Step 2b: Oxidation of 11-hydroxy-9(S)-HHC to 11-nor-9(S)-carboxy-HHC

The primary alcohol at the C11 position can be oxidized to a carboxylic acid using strong oxidizing agents.

Experimental Protocol:

-

Jones Oxidation: 11-hydroxy-9(S)-HHC is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color persists.

-

Workup: The reaction is quenched by the addition of isopropanol. The mixture is filtered, and the solvent is evaporated. The residue is redissolved in ether and washed with water and brine.

-

Purification: The crude product is purified by column chromatography to yield this compound.

Quantitative Data for Oxidation of 9(S)-HHC:

| Step | Key Reagents | Solvent | Typical Yield |

| Hydroxylation (via Bromination) | NBS, Benzoyl Peroxide; then Ag₂O/H₂O | CCl₄, then THF/H₂O | Moderate |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Good |

Experimental Workflow Diagram for Pathway 2

Caption: Synthesis of 11-nor-9(S)-carboxy-HHC via oxidation of 9(S)-HHC.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, which proceeds through the hydrogenation of a THC-COOH intermediate, may be more straightforward due to the established syntheses of THC-COOH. However, controlling the stereochemistry during the hydrogenation step is a critical challenge. Pathway 2 offers the advantage of establishing the desired 9(S) stereochemistry early through stereoselective hydrogenation of Δ⁹-THC. The subsequent multi-step oxidation of the C11 methyl group, while feasible, requires careful execution to achieve good yields.

The choice of synthetic route will depend on the specific capabilities of the research laboratory, the availability of starting materials, and the desired scale of the synthesis. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound for research and analytical purposes. Further optimization of the reaction conditions, particularly for the stereoselective hydrogenation and selective oxidation steps, will be essential for developing a highly efficient and scalable synthesis.

The In Vivo Metabolic Fate of Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as a legal alternative to tetrahydrocannabinol (THC). As a hydrogenated derivative of THC, HHC exhibits psychoactive properties, binding to cannabinoid CB1 receptors.[1][2] Its emergence in the market has necessitated a thorough understanding of its metabolic fate within the human body for forensic toxicology, clinical chemistry, and drug development. This guide provides a comprehensive overview of the in vivo metabolism of HHC, detailing its biotransformation pathways, summarizing quantitative data, and outlining the experimental protocols used for its study.

Metabolic Pathways of Hexahydrocannabinol

The in vivo metabolism of HHC is a complex process involving primarily Phase I and Phase II biotransformation reactions, analogous to those of other well-characterized cannabinoids like ∆9-THC.[3][4] The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role.[5][6] The main metabolic transformations involve hydroxylation and oxidation, followed by extensive glucuronidation.[3][7]

Phase I Metabolism: Oxidation and Hydroxylation

Phase I reactions introduce or expose functional groups on the HHC molecule, preparing it for Phase II conjugation. The primary Phase I reactions observed for HHC are:

-

Hydroxylation: This is a major initial metabolic step. Hydroxyl groups are added to various positions on the HHC molecule, primarily at the C11 position and on the pentyl side chain.[3][4] Key hydroxylated metabolites identified include 11-OH-HHC and side-chain hydroxylated variants like 4'-OH-HHC and 5'-OH-HHC.[5][7][8] Hydroxylation can also occur at the C8 position, forming 8-OH-HHC.[5][8]

-

Oxidation: Following hydroxylation, particularly at the C11 position, further oxidation occurs to form carboxylic acid metabolites.[3][7] The most prominent of these is 11-nor-9-carboxy-HHC (HHC-COOH).[1][5]

The metabolism of HHC is stereoselective, meaning the two main epimers, (9R)-HHC and (9S)-HHC, are metabolized differently.[5] Studies suggest that (9R)-HHC is the more psychoactive epimer.[9] In terms of metabolism, 9(R)-HHC appears to be preferentially hydroxylated at the C11 position, while 9(S)-HHC may be more readily hydroxylated at the C8 position.[5]

Phase II Metabolism: Glucuronidation

Following Phase I reactions, the hydroxylated and carboxylated metabolites of HHC undergo extensive Phase II conjugation, primarily through glucuronidation.[3][7] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to the metabolites, significantly increasing their water solubility and facilitating their excretion from the body, mainly through urine.[5] It has been reported that a very high percentage of hydroxylated HHC metabolites, around 99.3%, are found in their glucuronidated form in urine.[7][10]

Below is a diagram illustrating the primary metabolic pathways of Hexahydrocannabinol.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 7. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Human Biosynthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human biosynthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol (11-COOH-HHC), the terminal metabolite of Hexahydrocannabinol (B1216694) (HHC). Drawing from current scientific literature, this document details the metabolic pathways, enzymatic drivers, and pharmacokinetic properties of this process. It serves as a critical resource for researchers in toxicology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core metabolic and experimental workflows. The metabolism of HHC is analogous to that of the well-characterized Δ⁹-tetrahydrocannabinol (Δ⁹-THC), involving a two-phase process of oxidation and conjugation to facilitate excretion. Understanding this biosynthetic pathway is crucial for the development of accurate analytical detection methods and for comprehending the full pharmacological and toxicological profile of HHC.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC). As with any emerging compound, a thorough understanding of its human metabolism is paramount for assessing its safety, efficacy, and potential for abuse. The primary metabolic pathway of HHC culminates in the formation of 11-nor-9-carboxy-HHC (11-COOH-HHC), an inactive metabolite that serves as a key biomarker for HHC consumption. This guide elucidates the biosynthetic steps leading to the formation of the 9(S) epimer of this metabolite.

The biotransformation of HHC in humans is a complex process involving stereoselective metabolism of its two main epimers: 9(R)-HHC and 9(S)-HHC. These epimers exhibit different metabolic profiles and potencies, with 9(R)-HHC being the more psychoactive of the two. The metabolic journey from the parent compound to its final carboxylated form is primarily orchestrated by the cytochrome P450 enzyme system and UDP-glucuronosyltransferases in the liver.

Metabolic Pathway of Hexahydrocannabinol (HHC)

The human metabolism of HHC largely mirrors that of Δ⁹-THC, proceeding through two main phases:

-

Phase I Metabolism: This phase involves oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. The primary site of hydroxylation for HHC is the C-11 methyl group, leading to the formation of 11-hydroxy-HHC (11-OH-HHC). This intermediate metabolite is then further oxidized to 11-nor-9-carboxy-HHC (11-COOH-HHC).[1][2] Other hydroxylation sites, such as C-8 and the pentyl side chain, have also been identified.[1]

-

Phase II Metabolism: In this phase, the metabolites from Phase I undergo conjugation reactions, most commonly glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][3][4][5][6] This process increases the water solubility of the metabolites, facilitating their excretion in urine and feces.

It is noteworthy that 11-COOH-HHC has also been identified as a minor metabolite of Δ⁹-THC, which is an important consideration for the interpretation of toxicological analyses.[2][7][8][9][10][11]

Enzymology of HHC Metabolism

The key enzymes involved in the biosynthesis of 11-COOH-HHC are:

-

Cytochrome P450 (CYP) Enzymes: The initial and rate-limiting step of HHC metabolism, hydroxylation, is primarily carried out by the CYP2C9, CYP2C19, and CYP3A4 isoforms.[4][12][13][14][15] These enzymes are highly expressed in the liver and are responsible for the metabolism of a wide range of xenobiotics.

-

UDP-Glucuronosyltransferases (UGTs): Following oxidation by CYP enzymes, the resulting hydroxylated and carboxylated metabolites are conjugated with glucuronic acid by UGTs. This process is essential for the detoxification and elimination of HHC metabolites from the body.[1][3][4][5][6]

Stereoselectivity in HHC Metabolism

HHC is typically available as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC. Research indicates that the metabolism of these epimers is stereoselective. The 9(R)-HHC epimer appears to be preferentially metabolized to 11-hydroxy-9(R)-HHC and subsequently to 11-nor-9(R)-carboxy-HHC.[1][7] This stereoselectivity may contribute to the observed differences in the pharmacological activity of the two epimers.

Quantitative Data on HHC Metabolism

The following tables summarize quantitative data from various studies on the analytical detection of HHC and its metabolites.

Table 1: Linearity of Analytical Methods for HHC and its Metabolites

| Analyte | Matrix | Analytical Method | Linear Range (µg/L) | Reference |

| HHC | Plasma, Blood | LC-MS/MS | 0.5 - 25 | [16][17] |

| 11-OH-THC | Plasma, Blood | LC-MS/MS | 0.5 - 25 | [16][17] |

| THC-COOH | Plasma, Blood | LC-MS/MS | 2.0 - 100 | [16][17] |

| (9R)-HHC-COOH | Serum | GC-MS | 1.0 - 314 | [10] |

| (9R)-HHC | Serum | GC-MS | 0.15 - 14.4 | [10] |

| (9S)-HHC | Serum | GC-MS | 0.14 - 5.76 | [10] |

Table 2: Relative Abundance of HHC Metabolites

| Metabolite | Relative to | Matrix | Percentage | Reference |

| HHC-COOH | THC-COOH | Whole Blood | 7% (median) | [8] |

Experimental Protocols

This section details common experimental protocols used to study the biosynthesis of 11-COOH-HHC in humans.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is adapted from studies investigating the metabolism of cannabinoids using HLMs.[2][8][11]

Objective: To identify the metabolites of HHC formed by human liver enzymes.

Materials:

-

Hexahydrocannabinol (9R-HHC and 9S-HHC isomers)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standards for LC-MS/MS analysis

Procedure:

-

Prepare a reaction mixture containing HLMs, NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding HHC (dissolved in a suitable solvent like methanol (B129727) or ethanol) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the metabolites formed.

Analysis of Authentic Human Samples (Blood, Urine)

This protocol outlines the general steps for analyzing HHC and its metabolites in biological samples from human subjects.[10][18][19][20][21]

Objective: To detect and quantify HHC and its metabolites in human biological fluids.

Materials:

-

Human blood or urine samples

-

Internal standards (deuterated analogs of the analytes)

-

Enzymes for hydrolysis of glucuronides (e.g., β-glucuronidase)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

Derivatizing agents (for GC-MS analysis, e.g., BSTFA)

-

LC-MS/MS or GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standards.

-

For urine samples, perform enzymatic hydrolysis to cleave the glucuronide conjugates.

-

Perform extraction of the analytes using either SPE or liquid-liquid extraction.

-

-

Derivatization (for GC-MS):

-

Evaporate the extracted sample to dryness.

-

Reconstitute in a derivatizing agent and heat to form volatile derivatives.

-

-

Instrumental Analysis:

-

Inject the prepared sample into the LC-MS/MS or GC-MS system.

-

Separate the analytes using a suitable chromatographic column.

-

Detect and quantify the analytes using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

Visualizations

The following diagrams illustrate the metabolic pathway of HHC and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of Hexahydrocannabinol (HHC) in humans.

Caption: General experimental workflow for HHC metabolite analysis.

Conclusion

The biosynthesis of this compound in humans is a multi-step process analogous to the metabolism of other major cannabinoids. It involves Phase I oxidation reactions catalyzed by cytochrome P450 enzymes and Phase II conjugation reactions mediated by UDP-glucuronosyltransferases. The resulting 11-COOH-HHC is a reliable biomarker for HHC consumption. This guide provides a foundational understanding of this metabolic pathway, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the stereoselective metabolism of HHC epimers and to characterize the complete profile of its minor metabolites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. | Semantic Scholar [semanticscholar.org]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 13. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

A Technical Guide to 11-nor-9(S)-carboxy-HHC: Physicochemical Properties, Metabolism, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 11-nor-9(S)-carboxy-Hexahydrocannabinol (11-nor-9(S)-carboxy-HHC), a significant metabolite of Hexahydrocannabinol (HHC). This document details available quantitative data, outlines experimental protocols for its analysis, and visualizes its metabolic context.

Core Physical and Chemical Properties

11-nor-9(S)-carboxy-HHC, a secondary metabolite of HHC, is structurally analogous to the well-studied THC metabolite, 11-nor-9-carboxy-THC. Its physicochemical characteristics are crucial for developing analytical methods and understanding its pharmacokinetic profile. While specific experimental data for the 9(S) epimer is limited, the properties of the closely related 11-nor-9-carboxy-Δ⁹-THC provide valuable context.

Table 1: Physical and Chemical Properties of 11-nor-9(S)-carboxy-HHC and Related Compounds

| Property | Value for 11-nor-9(S)-carboxy-HHC | Value for 11-nor-9-carboxy-Δ⁹-THC (for comparison) |

| Molecular Formula | C₂₁H₃₀O₄[1] | C₂₁H₂₈O₄[2] |

| Molecular Weight | 346.5 g/mol [1] | 344.4 g/mol [3] |

| CAS Number | 64663-37-2[1] | 104874-50-2 (racemic)[3] |

| Appearance | Crystalline solid[1] | Crystalline solid |

| Solubility | Acetonitrile (B52724): 10 mg/mL[1] | Water: 0.00839 mg/mL (predicted)[4] |

| Melting Point | Data not available | 206–209 °C ((-)-enantiomer) |

| Boiling Point | Data not available | > 460 °C (predicted) |

| pKa (Strongest Acidic) | Data not available | 4.02 (predicted)[4] |

Metabolic Pathway of 11-nor-9(S)-carboxy-HHC

11-nor-9(S)-carboxy-HHC is a phase I metabolite of (9S)-Hexahydrocannabinol ((9S)-HHC). The metabolic cascade is believed to mirror that of Δ⁹-THC, primarily involving cytochrome P450 enzymes in the liver. The process begins with the hydroxylation of the parent compound, followed by oxidation to the corresponding carboxylic acid. Notably, 11-nor-9-carboxy-HHC can also be a minor metabolite of Δ⁹-THC.[5]

The metabolic conversion involves the following key steps:

-

Hydroxylation: (9S)-HHC is first hydroxylated at the 11-position to form 11-hydroxy-(9S)-HHC. This reaction is catalyzed by cytochrome P450 isozymes, including CYP2C9, CYP2C19, and CYP3A4.

-

Oxidation: The newly formed 11-hydroxy-(9S)-HHC is then oxidized to 11-nor-9(S)-carboxy-HHC.

Experimental Protocols

The analysis of 11-nor-9(S)-carboxy-HHC in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required for detecting low concentrations of the metabolite.

Synthesis of 11-nor-9(S)-carboxy-HHC

A detailed, publicly available, step-by-step synthesis protocol specifically for the 9(S) epimer is scarce. However, the general synthesis of 11-nor-9-carboxy cannabinoids involves a multi-step process. One reported method for a related compound involves the condensation of an appropriate aryllithium derivative with a terpene-derived building block, followed by a series of reactions including oxidative rearrangement, cyclization, reduction, and carboxylation.

Analytical Protocol: LC-MS/MS for Quantification in Urine

The following provides a generalized workflow for the analysis of 11-nor-9(S)-carboxy-HHC in urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To isolate the analyte from the complex urine matrix and concentrate it for analysis.

-

Procedure:

-

An internal standard (e.g., deuterated 11-nor-9(S)-carboxy-HHC) is added to the urine sample.

-

The sample is subjected to enzymatic hydrolysis to cleave glucuronide conjugates.

-

The pH of the sample is adjusted.

-

The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange polymer).

-

The cartridge is washed with appropriate solvents to remove interfering substances.

-

The analyte is eluted with a suitable solvent mixture.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To separate the analyte from other components and to detect and quantify it with high specificity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is common for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid | C21H28O4 | CID 107885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Hexahydrocannabinol (HHC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained prominence in the recreational drug market. Understanding its metabolic fate is crucial for assessing its pharmacological and toxicological profile, as well as for developing reliable analytical methods for its detection. This technical guide provides an in-depth overview of the in vitro metabolism of HHC, focusing on studies conducted using human liver-derived systems. The primary metabolic pathways involve phase I hydroxylation and oxidation, followed by phase II glucuronidation. The two main diastereomers, (9R)-HHC and (9S)-HHC, exhibit distinct metabolic profiles. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Hexahydrocannabinol (HHC) is structurally similar to delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. HHC is typically produced through the hydrogenation of THC or other cannabinoid precursors. Due to its legal status in some regions and purported cannabis-like effects, HHC has become a popular alternative to traditional cannabis products. Consequently, a thorough understanding of its metabolism is essential for the scientific and medical communities. In vitro models, primarily utilizing human liver microsomes (HLMs) and hepatocytes, are invaluable tools for elucidating the metabolic pathways of xenobiotics like HHC. These systems contain the necessary enzymatic machinery, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, to simulate hepatic metabolism.

Phase I Metabolic Pathways

The initial phase of HHC metabolism is characterized by oxidative reactions, predominantly hydroxylation, catalyzed by cytochrome P450 enzymes. These reactions introduce polar hydroxyl groups into the HHC molecule, facilitating further metabolism and excretion. The primary sites of hydroxylation are the C11 position, various positions on the pentyl side chain, and the cyclohexyl ring. Following hydroxylation, further oxidation can occur, leading to the formation of carboxylic acid metabolites.

The two major epimers of HHC, (9R)-HHC and (9S)-HHC, are metabolized differently. For instance, 11-hydroxylation is a major pathway for (9R)-HHC, while hydroxylation on the methylcyclohexyl moiety is more prominent for (9S)-HHC.[1]

Key Phase I Metabolites

In vitro studies have identified several key phase I metabolites of HHC. The most frequently reported include:

-

Monohydroxylated Metabolites: These are formed by the addition of a single hydroxyl group at various positions. Common monohydroxylated metabolites include 11-OH-HHC, 8-OH-HHC, and side-chain hydroxylated HHCs (e.g., 4'-OH-HHC, 5'-OH-HHC).[2][3]

-

Dihydroxylated Metabolites: Further hydroxylation can lead to the formation of dihydroxy-HHC.[2]

-

Carboxylic Acid Metabolites: Oxidation of the hydroxylated metabolites, particularly at the C11 position, results in the formation of 11-nor-9-carboxy-HHC (HHC-COOH).[2]

Visualizing HHC Phase I Metabolism

The metabolic transformation of HHC can be visualized as a multi-step process. The following diagram illustrates the primary oxidative pathways for HHC.

Phase II Metabolic Pathways

Following phase I oxidation, HHC and its hydroxylated metabolites undergo phase II conjugation reactions, primarily glucuronidation. This process, catalyzed by UGT enzymes, involves the attachment of a glucuronic acid moiety to the polar hydroxyl groups. Glucuronidation significantly increases the water solubility of the metabolites, facilitating their elimination from the body, mainly through urine. Studies have shown that HHC metabolites are extensively glucuronidated.[2]

Quantitative Analysis of HHC Metabolism In Vitro

Quantitative data on the in vitro metabolism of HHC is crucial for understanding the relative importance of different metabolic pathways. While specific enzyme kinetic parameters like K_m and V_max for HHC are not yet widely published, studies have reported on the relative abundance of various metabolites in different in vitro systems.

Relative Abundance of HHC Metabolites in Human Hepatocytes

Incubation of (9R)-HHC with human hepatocytes has led to the identification of several metabolites. The following table summarizes the identified metabolites, ranked by their total peak area in LC-QToF-MS analysis.[2]

| Rank | Metabolite | Proposed Biotransformation |

| 1 | M1 | Monohydroxylation |

| 2 | M2 | Monohydroxylation |

| 3 | M3 | Carboxylation |

| 4 | M4 | Dihydroxylation |

| 5 | M5 | Monohydroxylation |

| 6 | M6 | Dehydrogenation + Monohydroxylation |

| 7 | M7 | Dihydroxylation |

| 8 | M8 | Ketone formation + Monohydroxylation |

Note: The exact positions of hydroxylation for M1, M2, and M5 were not specified in the source.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to metabolic research. This section outlines a general methodology for studying HHC metabolism in vitro using human liver microsomes and S9 fractions, based on commonly employed techniques in the field.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to assess the phase I metabolism of HHC.

Materials:

-

Hexahydrocannabinol (HHC)

-

Pooled human liver microsomes (HLMs)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of HHC in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and HHC stock solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for analysis by LC-MS/MS.

Incubation with Human Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and phase II metabolism.

Materials:

-

All materials listed for the HLM incubation

-

Pooled human liver S9 fraction

-

UDPGA (uridine 5'-diphospho-glucuronic acid) for phase II reactions

-

Alamethicin (B1591596) (a pore-forming agent to improve access of UDPGA to UGT enzymes)

Procedure:

-

Follow steps 1 and 2 of the HLM protocol, using the S9 fraction instead of microsomes.

-

For studying phase II metabolism, include UDPGA and alamethicin in the reaction mixture.

-

Proceed with steps 3 through 8 as described for the HLM incubation.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the identification and quantification of HHC and its metabolites due to its high sensitivity and selectivity.

General LC-MS/MS Parameters:

-

Chromatographic Column: A C18 or similar reversed-phase column is typically used for the separation of cannabinoids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization, is common.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is generally employed for the analysis of HHC and its metabolites.

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) can be used. For quantitative analysis, multiple reaction monitoring (MRM) mode is utilized on a triple quadrupole instrument.

The following diagram illustrates a typical experimental workflow for an in vitro HHC metabolism study.

Cytochrome P450 Isoforms Involved in HHC Metabolism

While specific reaction phenotyping studies for HHC are not extensively reported, data from structurally related cannabinoids, such as Δ9-THC, provide strong indications of the primary CYP isoforms involved. For THC, CYP2C9 is the major enzyme responsible for the formation of the psychoactive metabolite 11-OH-THC, while CYP3A4 also contributes to the overall metabolism.[4] Given the structural similarities, it is highly probable that CYP2C9 and CYP3A4 are also the key players in the oxidative metabolism of HHC.

A definitive determination of the CYP isoforms responsible for HHC metabolism would require a reaction phenotyping study using a panel of recombinant human CYP enzymes. This would involve incubating HHC with individual CYP isoforms and measuring the formation of specific metabolites.

The logical relationship for identifying the responsible CYP isoforms is depicted in the following diagram.

Conclusion

The in vitro metabolism of hexahydrocannabinol is a complex process involving multiple enzymatic pathways. The primary route of metabolism is phase I oxidation, leading to a variety of hydroxylated and carboxylated metabolites, followed by extensive phase II glucuronidation. The two main epimers, (9R)-HHC and (9S)-HHC, demonstrate stereoselective metabolism. While the specific cytochrome P450 isoforms responsible for HHC metabolism have not been definitively elucidated, evidence from related cannabinoids strongly suggests the involvement of CYP2C9 and CYP3A4. Further research, including detailed enzyme kinetic and reaction phenotyping studies, is necessary to fully characterize the metabolic profile of HHC. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this emerging cannabinoid.

References

- 1. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

Foundational Research on Hexahydrocannabinol (HHC) and its Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific circles.[1] As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exhibits psychoactive effects and interacts with the endocannabinoid system.[2][3] This technical guide provides a comprehensive overview of the foundational research on HHC and its primary metabolites, focusing on its synthesis, metabolic pathways, and analytical detection methodologies. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals.

HHC is typically produced through the hydrogenation of THC or via the cyclization and hydrogenation of cannabidiol (B1668261) (CBD).[2][4] This process results in the formation of two main diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for the cannabinoid receptors CB1 and CB2 and consequently, varying psychoactive potential.[5] The metabolism of HHC is extensive, primarily involving oxidation and glucuronidation, leading to a variety of metabolites that are excreted in urine and feces.[1][6] Understanding the metabolic fate of HHC is crucial for developing reliable analytical methods for its detection and for assessing its pharmacological and toxicological profiles.

Synthesis of Hexahydrocannabinol (HHC)

The most common method for synthesizing HHC involves the hydrogenation of THC. This process can also be achieved starting from CBD, which is first converted to THC.[4][7]

Key Steps in HHC Synthesis:

-

Extraction and Isomerization (if starting from CBD): Cannabidiol (CBD) is extracted from hemp. The extracted CBD then undergoes an acid-catalyzed cyclization to yield a mixture of Δ8-THC and Δ9-THC.[4]

-

Hydrogenation: The THC mixture is dissolved in a solvent, typically ethanol. A catalyst, such as palladium on carbon (Pd/C), is added to the mixture.[8] The mixture is then exposed to hydrogen gas under pressure, which saturates the double bond in the THC molecule, resulting in HHC.[2][3][8]

-

Purification: Following the hydrogenation reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude HHC oil is then purified, often using distillation, to yield the final product.

This synthesis process results in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The ratio of these epimers can vary depending on the reaction conditions.[9] The (9R)-HHC epimer is generally considered to be more psychoactive due to its higher binding affinity for the CB1 receptor.[5]

Metabolism of HHC and its Primary Metabolites

HHC undergoes extensive metabolism in the human body, primarily in the liver. The metabolic pathways are similar to those of THC and involve two main phases.[1]

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation reactions, primarily catalyzed by cytochrome P450 enzymes. The main oxidative transformations of HHC occur at the following positions:

-

C11-Hydroxylation: The most significant metabolic pathway is the hydroxylation of the C11 methyl group to form 11-hydroxy-HHC (11-OH-HHC). This metabolite is pharmacologically active.[6]

-

C8-Hydroxylation: Another important pathway is the hydroxylation at the C8 position, leading to the formation of 8-hydroxy-HHC (8-OH-HHC). Both 8α-OH-HHC and 8β-OH-HHC isomers can be formed.[6]

-

Pentyl Side Chain Hydroxylation: Hydroxylation can also occur at various positions on the pentyl side chain.[1][6]

Following hydroxylation, further oxidation can occur, leading to the formation of carboxylic acid metabolites, such as 11-nor-9-carboxy-HHC (HHC-COOH).[1]

Phase II Metabolism: In this phase, the Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reaction for HHC metabolites is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of HHC and its hydroxylated metabolites.[1][6]

Primary HHC Metabolites

-

11-hydroxy-HHC (11-OH-HHC): A major active metabolite formed through oxidation at the C11 position.

-

8-hydroxy-HHC (8-OH-HHC): An active metabolite resulting from hydroxylation at the C8 position.

-

11-nor-9-carboxy-HHC (HHC-COOH): A major inactive, terminal metabolite formed by the oxidation of 11-OH-HHC. This is a key biomarker for confirming HHC consumption.

-

HHC-Glucuronide: The direct conjugation of HHC with glucuronic acid.

-

Hydroxylated-HHC-Glucuronides: Conjugates of the various hydroxylated metabolites with glucuronic acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to HHC and its primary metabolites.

Table 1: Cannabinoid Receptor Binding Affinities and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (9R)-HHC | CB1 | 15 | 3.4 |

| CB2 | 13 | 6.2 | |

| (9S)-HHC | CB1 | >1000 | >1000 |

| CB2 | >1000 | >1000 | |

| Δ9-THC | CB1 | 40.7 | 5.9 |

| CB2 | 36.4 | 4.2 |

Data compiled from multiple sources.[5][10]

Table 2: Concentrations of HHC and Metabolites in Human Biological Samples

| Analyte | Matrix | Concentration Range (ng/mL) |

| (9R)-HHC | Blood/Plasma | |

| (9S)-HHC | Blood/Plasma | |

| 11-OH-9R-HHC | Blood | Not consistently detected |

| 9R-HHC-COOH | Blood | LLOQ: 2.0 |

| 9S-HHC-COOH | Blood | LLOQ: 2.0 |

| 8-OH-9R-HHC | Blood | Not consistently detected |

| HHC Metabolites (total) | Urine | Not typically quantified, detected as present |

LLOQ: Lower Limit of Quantification. Data compiled from multiple sources.[9][11][12][13]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of HHC and its metabolites.

Synthesis of HHC via Hydrogenation of THC

-

Dissolution: Dissolve Δ9-THC in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Place the mixture in a high-pressure reactor and introduce hydrogen gas. The reaction is typically run for several hours.[8]

-

Work-up: After the reaction is complete, filter the mixture to remove the catalyst.

-

Purification: Evaporate the solvent and purify the resulting HHC oil, for example, by distillation.

Analysis of HHC and Metabolites in Urine by GC-MS

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to cleave the glucuronide conjugates.[14]

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.[14]

-

-

Derivatization: Evaporate the extracted sample to dryness and derivatize the analytes using a reagent such as BSTFA with 1% TMCS to improve their volatility and chromatographic properties.[15]

-

GC-MS Analysis:

Quantification of HHC and Metabolites in Plasma by LC-MS/MS

-

Sample Preparation:

-

To a plasma sample (e.g., 100-200 µL), add an internal standard.[16][17]

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724), followed by centrifugation.[17]

-

Alternatively, use solid-phase extraction (SPE) for cleaner extracts.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant or the reconstituted SPE eluate into a liquid chromatograph.

-

Separate the analytes on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol (B129727) with additives like formic acid.[18]

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16]

-

In Vitro Metabolism Study using Human Liver Microsomes

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-regenerating system, and a buffer (e.g., phosphate (B84403) buffer).[19][20]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then add HHC to initiate the metabolic reaction.[19][20]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[19][20]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Analysis: Centrifuge the mixture to pellet the protein, and analyze the supernatant for metabolites using LC-MS/MS.

Cytotoxicity Assay

-

Cell Seeding: Seed human cell lines (e.g., hepatocytes, lung fibroblasts) in a 96-well plate and allow them to attach overnight.[21]

-

Compound Treatment: Treat the cells with various concentrations of HHC for a specified duration (e.g., 24-72 hours).[22]

-

Viability Assessment: Assess cell viability using a suitable assay, such as the MTT assay or a live/dead cell staining kit.[22][23]

-

Data Analysis: Determine the concentration of HHC that causes a 50% reduction in cell viability (IC50).[23]

Visualizations

HHC Synthesis Workflow

Caption: Workflow for the synthesis of HHC from CBD.

HHC Metabolic Pathway

Caption: Overview of the primary metabolic pathways of HHC.

Analytical Workflow for HHC Metabolites in Urine

Caption: General analytical workflow for HHC metabolite analysis.

References

- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extractionmagazine.com [extractionmagazine.com]

- 3. cannastra.com [cannastra.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baselinethc.com [baselinethc.com]

- 8. hothousecucumber.com [hothousecucumber.com]

- 9. researchgate.net [researchgate.net]

- 10. Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [liu.diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers [mdpi.com]

- 16. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The human epithelial cell cytotoxicity assay for determining tissue specific toxicity: method modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 11-nor-9(S)-carboxy-Hexahydrocannabinol

These application notes provide detailed methodologies for the detection and quantification of 11-nor-9(S)-carboxy-Hexahydrocannabinol (HHC-COOH), a key metabolite of Hexahydrocannabinol (B1216694) (HHC). The protocols are intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged on the recreational drug market. To accurately assess HHC consumption, it is crucial to detect its metabolites in biological specimens. The primary analytical targets for confirming HHC intake are its carboxylated and hydroxylated metabolites, including 11-nor-9(S)-carboxy-HHC and its stereoisomer, 11-nor-9(R)-carboxy-HHC.[1][2] Due to the structural similarity to tetrahydrocannabinol (THC) metabolites, immunoassays for THC-COOH may exhibit cross-reactivity with HHC metabolites, leading to potential false-positive results.[1][3][4] Therefore, highly specific and sensitive confirmatory methods, such as chromatography coupled with mass spectrometry, are essential.

This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the analysis of HHC-COOH in various biological matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various analytical methods for the detection of HHC metabolites.

| Analytical Method | Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Linearity Range | Reference |

| LC-MS/MS | 9R-HHC-COOH, 9S-HHC-COOH | Blood | 2.0 ng/mL | - | 2.0 - 200 ng/mL | [5][6] |

| LC-MS/MS | R-HHC-COOH, S-HHC-COOH | Urine | 10 µg/L (cut-off) | - | - | [1] |

| GC-MS | (9R)-HHC, (9S)-HHC | Serum/Plasma | 0.25 ng/mL | 0.15 ng/mL | - | [7][8] |

| GC-MS/MS | 11-nor-9-carboxy-Δ9-THC | Oral Fluid | - | - | 10 - 1000 ng/L | [9] |

| LC-MS/MS | 9(R)-HHC-COOH, 9(S)-HHC-COOH | Urine | - | - | - | [2][10] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of HHC-COOH in Urine

This protocol describes a method for the quantification of 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC in urine.

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

-

To 1 mL of urine, add an internal standard solution (e.g., THC-COOH-D9).

-

Add β-glucuronidase enzyme solution.

-

Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to hydrolyze the glucuronide conjugates.[6]

-

Perform Solid-Phase Extraction (SPE) for sample clean-up and concentration.

-

Condition an SPE cartridge with methanol (B129727) and water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a series of solvents to remove interferences.

-

Elute the analytes with an appropriate solvent mixture (e.g., hexane/ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 100 x 2.1 mm) is suitable for separating the HHC-COOH epimers.[1]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[1]

-

Gradient Program:

-

0 min: 40% B

-

1.7 min: 80% B

-

1.71 min: 100% B

-

2.0 min: 100% B

-

2.05 min: 40% B

-

2.7 min: 40% B[1]

-

-

Flow Rate: 0.6 mL/min.[1]

-

Column Temperature: 50°C.[1]

-

Injection Volume: 0.5 µL.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Protocol 2: GC-MS Analysis of HHC and HHC-COOH in Serum/Plasma

This protocol is for the simultaneous quantification of HHC diastereomers and their carboxylated metabolites in serum or plasma.

1. Sample Preparation (LLE and Derivatization)

-

To 1 mL of serum or plasma, add an internal standard solution.

-

Perform a liquid-liquid extraction (LLE) by adding an organic solvent (e.g., a mixture of n-hexane and ethyl acetate).[8]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction for better recovery.

-

Evaporate the combined organic extracts to dryness.

-

Derivatization: This step is crucial for making the analytes volatile for GC-MS analysis. Add a derivatizing agent such as MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at a high temperature (e.g., 70°C).[11]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column.

-

Analytical Column: An HP-5ms column (30 m x 0.25 mm x 0.25 µm) is commonly used.[12]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Impact (EI).

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for each derivatized analyte.

Visualizations

Caption: LC-MS/MS workflow for HHC-COOH analysis in urine.

Caption: GC-MS workflow for HHC/HHC-COOH analysis in serum/plasma.

Caption: Simplified metabolic pathway of Hexahydrocannabinol (HHC).

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Oral Fluid by Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS-MS confirmation of 11-nor-9-carboxy-tetrahydrocannabinol (Δ8, Δ9, Δ10) and hexahydrocannabinol metabolites in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An LC-MS/MS Protocol for the Precise Quantification of 11-nor-9(S)-carboxy-HHC in Biological Matrices

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Understanding its metabolism is crucial for clinical and forensic toxicology. The primary metabolite of HHC is 11-nor-9-carboxy-HHC (HHC-COOH), which exists as two epimers: (9R)-HHC-COOH and (9S)-HHC-COOH. Accurate and sensitive quantification of these metabolites is essential for determining HHC consumption. This application note provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 11-nor-9(S)-carboxy-HHC in urine. While this protocol focuses on the (S)-epimer, it can be adapted to quantify the (R)-epimer and other HHC metabolites.[1][2]

Experimental Protocols

This protocol outlines the necessary reagents, sample preparation steps, and instrumental parameters for the analysis of 11-nor-9(S)-carboxy-HHC.

1. Materials and Reagents

-

Standards: Certified reference materials of 11-nor-9(S)-carboxy-HHC and its deuterated internal standard (e.g., (±)-11-nor-9-Carboxy-Δ9-THC-D9).[3]

-

Solvents: Methanol (B129727), acetonitrile (B52724) (LC-MS grade), and formic acid.[3]

-

Reagents: Beta-glucuronidase from E. coli for enzymatic hydrolysis.[3]

-

Water: Ultra-pure water (18.2 MΩ·cm).[3]

-

Biological Matrix: Blank human urine certified to be free of cannabinoids.

2. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Given that HHC-COOH is often present in urine as a glucuronide conjugate, enzymatic hydrolysis is a critical step to cleave this bond before extraction.[1][4]

-

To 1 mL of urine sample, add 50 µL of internal standard working solution.

-

Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of beta-glucuronidase.

-

Vortex and incubate at 60°C for 2 hours.

-

Cool the sample to room temperature and centrifuge at 3000 rpm for 10 minutes.

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of ultra-pure water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of a 10% methanol in water solution.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation. For the specific separation of (R) and (S) epimers, a chiral column is necessary.[5]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for carboxylated metabolites.[5]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for 11-nor-9-carboxy-HHC are monitored. A representative transition is m/z 347 > 193.[3]

Data Presentation

The quantitative performance of this method should be validated according to established guidelines. The following table summarizes typical validation parameters.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[6] |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal |

Mandatory Visualization

Caption: Experimental workflow from sample preparation to data reporting.

Caption: Key steps in the LC-MS/MS analysis of 11-nor-9(S)-carboxy-HHC.

References

- 1. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Hexahydrocannabinol (HHC) Metabolites in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to tetrahydrocannabinol (THC). Understanding its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and the development of reliable analytical methods for its detection. This application note provides a detailed protocol for the extraction, derivatization, and analysis of HHC and its primary metabolites from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

HHC undergoes extensive phase I and phase II metabolism in the human body. The primary metabolic routes include hydroxylation at various positions on the cyclohexyl and pentyl side chains, followed by oxidation to carboxylic acids. These metabolites are then often conjugated with glucuronic acid for excretion. Key metabolites include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH). Due to the structural similarities to THC, there is a potential for cross-reactivity in immunoassays, necessitating specific and sensitive chromatographic methods for confirmation.

Metabolic Pathway of HHC

HHC is metabolized in the liver primarily by cytochrome P450 enzymes. The major metabolic transformations involve oxidation to form hydroxylated and carboxylated metabolites. These metabolites can then be conjugated with glucuronic acid for enhanced water solubility and excretion.

Caption: Metabolic pathway of Hexahydrocannabinol (HHC).

Experimental Protocols

This section details the complete workflow for the GC-MS analysis of HHC metabolites, from sample preparation to data acquisition.

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key stages of the analytical process.

Caption: Experimental workflow for GC-MS analysis of HHC metabolites.

Sample Preparation

a. Materials and Reagents

-

Biological matrix (urine, whole blood, or oral fluid)

-

β-glucuronidase (from E. coli for urine and blood)

-

Acetonitrile (B52724) (ACN)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standards (e.g., HHC-d3, 11-OH-HHC-d3, HHC-COOH-d3)

b. Protocol for Urine and Whole Blood

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

To 1 mL of urine or whole blood, add an appropriate volume of β-glucuronidase solution.

-

Incubate the mixture at 60°C for 2 hours to cleave the glucuronide conjugates.[1]

-

Allow the sample to cool to room temperature.

-

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:

-

Add 500 µL of acetonitrile to the hydrolyzed sample to precipitate proteins.[1]

-

Vortex for 1 minute and centrifuge at 4500 rpm for 5 minutes.[1]

-

Transfer the supernatant to a new tube.

-

Add 45.71 mg of NaCl and 85.71 mg of MgSO₄.[1]

-

Vortex for 10 minutes at high speed.[1]

-

Centrifuge at 4500 rpm for 5 minutes.[1]

-

Carefully transfer the upper acetonitrile layer to a clean tube.

-

-

Evaporation and Derivatization:

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at room temperature.[1]

-

To the dried residue, add 50 µL of MSTFA (or BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the analytes.

-

GC-MS Parameters

a. Gas Chromatograph (GC) Conditions

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 25°C/min to 250°C.

-

Ramp 2: 10°C/min to 310°C, hold for 5 minutes.

-

b. Mass Spectrometer (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 50-650). For quantitative analysis, SIM or Multiple Reaction Monitoring (MRM) is recommended for higher sensitivity and selectivity.

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of silylated HHC and its major metabolites. Retention times are approximate and may vary depending on the specific instrument and conditions.

| Analyte (as TMS Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| (9R)-HHC-TMS | ~10.2 | 371 | 386, 303 |

| (9S)-HHC-TMS | ~10.5 | 371 | 386, 303 |

| 8-OH-HHC-(TMS)₂ | ~11.8 | 459 | 474, 386 |

| 9α-OH-HHC-(TMS)₂ | ~11.9 | 386 | 474, 371 |

| 11-OH-HHC-(TMS)₂ | ~12.1 | 459 | 474, 371 |

| 11-nor-9-carboxy-HHC-(TMS)₂ | ~12.5 | 487 | 502, 371 |

Note: The mass spectra of TMS derivatives of cannabinoids are characterized by a molecular ion (M+•) and a prominent fragment corresponding to the loss of a methyl group ([M-15]+). Other common fragments include ions at m/z 73 (trimethylsilane) and 147 (hexamethyldisiloxane). The fragmentation of hydroxylated metabolites often involves the loss of the trimethylsilyloxy group ([M-90]).

Conclusion

This application note provides a comprehensive and robust method for the analysis of HHC and its metabolites in biological samples using GC-MS. The described QuEChERS extraction protocol is efficient and applicable to various matrices. Derivatization with silylating agents is essential for the successful chromatographic separation and mass spectrometric detection of these polar compounds. The provided quantitative data and experimental parameters can be used as a starting point for method development and validation in research and forensic laboratories. The use of GC-MS provides the necessary specificity and sensitivity to accurately identify and quantify HHC consumption, which is critical for distinguishing it from THC use.

References

Application Note: Solid-Phase Extraction of 11-nor-9(S)-carboxy-HHC from Urine for Research and Forensic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation of 11-nor-9(S)-carboxy-HHC (HHC-COOH), a primary metabolite of hexahydrocannabinol (B1216694) (HHC), from human urine. The outlined methodology is designed to yield high-purity extracts suitable for sensitive downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive, step-by-step protocol, quantitative performance data based on analogous compounds, and visual workflows to ensure reproducible and reliable results in research and forensic settings.

Introduction